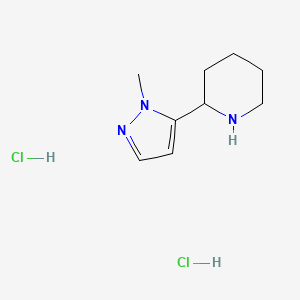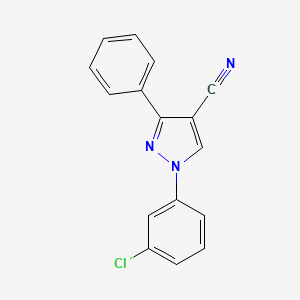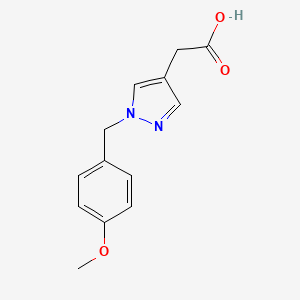![molecular formula C12H14Cl2N2O2 B1459014 2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide CAS No. 1803593-00-1](/img/structure/B1459014.png)
2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide
Overview
Description
“2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide” is a chemical compound with the molecular formula C12H14Cl2N2O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Design and Synthesis of Bioactive Compounds
- A study focused on the synthesis of morpholine-clubbed coumarinyl acetamide and cinnamide derivatives, including various 2-chloro-N-phenyl acetamide derivatives. These compounds were evaluated for their antimicrobial activities against various strains of bacteria and fungi, demonstrating the potential application of such compounds in developing new antimicrobial agents (Chauhan, Thummar, & Chikhalia, 2018).
Antimicrobial and Anti-inflammatory Applications
- Another research effort synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides by reacting 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide with various amines. These compounds were investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities, highlighting the therapeutic potential of these acetamide derivatives in pain and inflammation management (Alagarsamy et al., 2015).
Synthesis and Evaluation of 1,3,4-Oxadiazole Derivatives
- A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and screened for antimicrobial and hemolytic activity. These compounds demonstrated activity against selected microbial species, suggesting their potential use in antimicrobial therapies (Gul et al., 2017).
Anticonvulsant Agents Development
- Research into benzothiazole derivatives having acetamido and carbothioamido pharmacophores showed promising anticonvulsant activity, indicating the usefulness of such compounds in developing new treatments for epilepsy (Amir et al., 2012).
Antifungal Agent Discovery
- 2-(2-Oxo-morpholin-3-yl)-acetamide derivatives were identified as broad-spectrum antifungal agents against Candida and Aspergillus species, demonstrating potential applications in antifungal drug development (Bardiot et al., 2015).
properties
IUPAC Name |
2-chloro-N-(3-chloro-2-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-8-11(17)15-10-3-1-2-9(14)12(10)16-4-6-18-7-5-16/h1-3H,4-8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHARZKFPHXQKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)






![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)


![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)